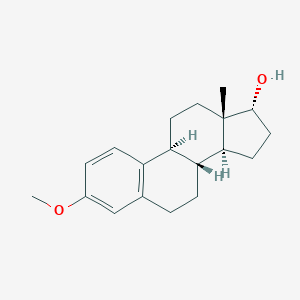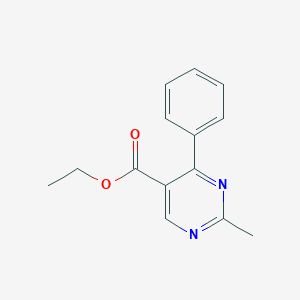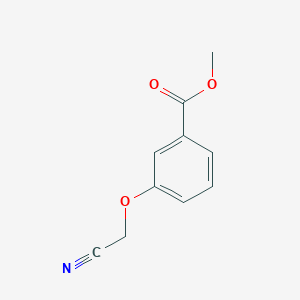
3-Nitropyridin
Übersicht
Beschreibung
3-Nitropyridine is a nitro derivative of pyridine, where a nitro group is attached to the third position of the pyridine ring. This compound is of significant interest due to its utility in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of 3-nitropyridine derivatives has been explored through various methods. One approach involves the reaction of pyridine with N2O5 in an organic solvent, resulting in the formation of the N-nitropyridinium ion, which upon reaction with SO2/HSO3- in water yields 3-nitropyridine with a 77% yield . Another method includes a one-pot synthesis of 2-substituted 3-nitropyridines by transforming 1-methyl-3,5-dinitro-2-pyridones with ammonia and enamines derived from ketones, proceeding via an addition-addition-elimination-elimination mechanism . Additionally, 3-nitrochromone has been used to react with electron-rich aminoheterocycles to produce heteroannulated 3-nitropyridines through a formal [3+3] cyclocondensation .
Molecular Structure Analysis
The molecular structure and conformational properties of 3-nitropyridine derivatives have been studied using various spectroscopic and computational methods. For instance, 2,6-bis-anilino-3-nitropyridines have been synthesized and analyzed using 1H-NMR and X-ray crystallography to determine structure-conformation relationships . Similarly, the molecular structure of 3-hydroxy-6-methyl-2-nitropyridine has been optimized using density functional theory (DFT), revealing the existence of two conformers . The structures of 2-hydroxy-3-nitropyridine and 3-hydroxy-2-nitropyridine have also been investigated, showing that they exist in two conformations .
Chemical Reactions Analysis
3-Nitropyridines undergo various chemical reactions depending on the nature of the nucleophile. For example, anionic O-, N-, and S-nucleophiles can substitute the non-activated nitro group, while carbon nucleophiles can lead to dearomatization of the pyridine ring . Oxidative amination of 3-nitropyridines with ammonia or alkylamines and KMnO4 has been shown to yield substitutions in the para position to the nitro group with high regioselectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-nitropyridine derivatives have been characterized through vibrational spectroscopy and natural bond orbital (NBO) analysis. The vibrational analysis of 3-hydroxy-6-methyl-2-nitropyridine, for example, has been performed using infrared absorption and Raman spectroscopy, complemented by theoretical simulations . The molecular stability and bond strength have been investigated using NBO analysis, and the electron density isosurface with electrostatic potential (ESP) has provided insights into the charge density distribution and site of chemical reactivity .
Wissenschaftliche Forschungsanwendungen
- Synthese von 3-Nitropyridin: Die Reaktion von Pyridin oder substituierten Pyridinen mit N2O5 in einem organischen Lösungsmittel ergibt das N-Nitropyridinium-Ion. Die anschließende Reaktion mit SO2/HSO3– in Wasser erzeugt this compound mit einer Ausbeute von 77%. Interessanterweise beinhaltet der Reaktionsmechanismus eine [1,5]-sigmatrope Umlagerung, anstatt eine elektrophile aromatische Substitution .
- MALDI MS-Anwendungen: Seit den 1980er Jahren spielt die Matrix-unterstützte Laserdesorption/Ionisations-Massenspektrometrie (MALDI MS) eine Schlüsselrolle bei der Analyse von Biomolekülen mit hohem Molekulargewicht (z. B. Proteine, Peptide, Oligonukleotide und Polysaccharide). Ihre Anwendung erstreckt sich auf niedermolekulare Verbindungen, einschließlich this compound .
Organische Synthese und Nitroaromatenchemie
Analytische Chemie und Massenspektrometrie
Wirkmechanismus
Target of Action
The primary target of 3-Nitropyridine is the pyridine ring system, which occurs in the structures of many natural products, pharmaceutical and agro-chemical compounds, and other commercial substances .
Mode of Action
The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion .
Biochemical Pathways
From 3-Nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized . 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
Pharmacokinetics
The synthesis and reactions of 3-nitropyridine suggest that its bioavailability could be influenced by its chemical structure and the conditions under which it is synthesized and reacted .
Result of Action
The synthesis and reactions of 3-nitropyridine suggest that it can lead to the formation of various compounds, including 5-nitropyridine-2-sulfonic acid and a series of 2-substituted-5-nitro-pyridines .
Action Environment
The action, efficacy, and stability of 3-Nitropyridine can be influenced by various environmental factors, such as the presence of other compounds (e.g., ammonia, amines, N2O5), the type of solvent used, and the reaction conditions .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2/c8-7(9)5-2-1-3-6-4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLILRKBRWXALIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179947 | |
| Record name | 3-Nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2530-26-9 | |
| Record name | 3-Nitropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002530269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-nitropyridine?
A: The molecular formula of 3-nitropyridine is C5H4N2O2, and its molecular weight is 124.10 g/mol. []
Q2: How can 3-nitropyridine and its isomers be differentiated using analytical techniques?
A: While mass spectrometry (MS) alone cannot differentiate 3-nitropyridine from its isomers due to spectral similarities, gas chromatography coupled with tandem mass spectrometry (GC/MS/MS or EI/MS/MS) allows for clear differentiation based on the distinct fragmentation patterns observed in the MS/MS spectra. [, ]
Q3: How is 3-nitropyridine commonly synthesized?
A: 3-Nitropyridine is efficiently synthesized by reacting pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, followed by treatment of the resulting slurry with sodium bisulfite (NaHSO3) in water. [, , ] This method results in a good yield (77%) of 3-nitropyridine. []
Q4: How does the substitution pattern on the pyridine ring affect the yield of 3-nitropyridine during this synthesis?
A: The presence of substituents on the pyridine ring influences the yield of 3-nitropyridine during the aforementioned synthesis. 4-Substituted pyridines generally provide good yields, while 3-substituted pyridines result in moderate yields. []
Q5: What is the mechanism of this nitration reaction?
A: The mechanism of nitration does not follow electrophilic aromatic substitution. Instead, the nitro group undergoes a [, ] sigmatropic shift, migrating from the nitrogen at the 1-position to the carbon at the 3-position. [, , ]
Q6: Can you describe a specific reaction involving the ring transformation of a nitropyridine derivative?
A: One-pot synthesis of 2-substituted 3-nitropyridines can be achieved through the ring transformation of 6- or 4-substituted 1-methyl-3,5-dinitro-2-pyridones with ammonia and enamines derived from ketones. [] This reaction proceeds through an addition-addition-elimination-elimination mechanism and exhibits regioselectivity favoring the formation of 2-substituted products over 4-substituted 3-nitropyridines and 4-nitroanilines. []
Q7: Are there reactions where 3-nitropyridine acts as an oxidant?
A: Yes, research shows that 1-methyl-3-nitropyridine can effectively oxidize NADH in both non-enzymatic and enzyme-mediated reactions. [] This oxidative capability may contribute to the compound's observed cytotoxicity. []
Q8: What is the vicarious nucleophilic substitution (VNS) method, and how is it applied to 3-nitropyridines?
A: The VNS method is a versatile approach for introducing substituents into electron-deficient aromatic systems like 3-nitropyridines. It involves the reaction of the substrate with a carbanion, typically generated from a haloform or an α-halo carbonyl compound, in the presence of a strong base. [] For instance, 3-nitropyridine and its 4-substituted derivatives can be alkylated with chloroform, methyl chloroacetate, and ethyl 2-chloropropionate under VNS conditions. The substitution occurs predominantly at the ortho or para position to the nitro group with acceptable to good yields and regioselectivity. []
Q9: What are some potential applications of 3-nitropyridine derivatives?
A9: Research has explored the potential of 3-nitropyridine derivatives as:
- Anticoccidial agents: Certain 2-nitro- and 3-nitropyridinecarboxamides exhibit activity against Eimeria tenella, a parasite responsible for coccidiosis in poultry. [] Notably, 2-nitroisonicotinamide and its N-substituted derivatives show promising anticoccidial activity. []
- Antineoplastic agents: Some 1-azacarbazole derivatives, synthesized from 2-chloro-3-nitropyridine, demonstrated significant activity against transplanted mouse sarcoma 180. []
- Osteoporosis treatment: Novel 2,6-substituted-3-nitropyridine derivatives have shown potential in preclinical studies for the treatment of osteoporosis. These compounds exhibit a dual mechanism of action by increasing osteoblast activity and inhibiting the differentiation of osteoclasts, which are cells responsible for bone resorption. [, , ]
- Second-order nonlinear optical materials: Noncentrosymmetic and chiral cocrystals of 2-amino-3-nitropyridine with benzenesulfonic acids have shown potential for second-order nonlinear optical applications. The cocrystals display multidirectional ionic and hydrogen bonds, influencing their molecular packing and potentially enhancing their nonlinear optical properties. []
Q10: How is computational chemistry used to study 3-nitropyridine derivatives?
A10: Computational methods like density functional theory (DFT) are employed to predict and understand various properties of 3-nitropyridine derivatives, including:
- Molecular geometry: DFT calculations provide insights into the optimized geometry of these compounds, including bond lengths, bond angles, and dihedral angles. [, , ] These calculations help visualize the three-dimensional structure and are crucial for understanding molecular interactions and reactivity. [, , ]
- Vibrational frequencies: DFT calculations can accurately predict the vibrational frequencies of molecules. By comparing these calculated frequencies with experimental infrared (IR) and Raman spectra, researchers can assign vibrational modes to specific molecular motions and gain a deeper understanding of the compound's structure. [, , ]
- Electronic properties: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies derived from DFT calculations provide insights into a molecule's electronic properties and reactivity. The energy gap between HOMO and LUMO is particularly important as it relates to the molecule's stability and its ability to participate in electron transfer processes. [, , ]
- Nonlinear optical (NLO) properties: DFT calculations allow for the prediction of NLO properties such as polarizability and hyperpolarizability, which are crucial for materials used in optoelectronics and photonics. [, ] These calculations can help identify promising candidates for NLO applications and guide the design of new materials with enhanced properties. [, ]
Q11: How do structural modifications impact the activity of 3-nitropyridine derivatives?
A11: Structural modifications of 3-nitropyridine significantly influence its reactivity and biological activity.
- Position of the nitro group: The position of the nitro group is crucial for the compound's reactivity towards nucleophilic substitution. For instance, 2-chloro-5-nitropyridine undergoes ring-opening reactions with hydroxide ions, forming open-chain intermediates that can undergo ring closure under specific conditions. [] On the other hand, 2-chloro-3-nitropyridine, under similar conditions, forms a different intermediate that does not readily undergo ring closure, highlighting the influence of the nitro group's position on the reaction pathway. []
- Nature of the substituents: The type of substituent also plays a role in the compound's biological activity. For example, in the context of anticoccidial activity, while both 2-nitro- and 3-nitropyridinecarboxamides show activity, 4-nitropyridinecarboxamides are inactive. [] Furthermore, within the active series, N-substitution on the carboxamide group significantly affects potency, with N-alkanoyl, N-aromatic, and N-heterocyclic acyl derivatives of 2-nitroisonicotinamide exhibiting optimal activity. [] This highlights the importance of exploring various substituents and their positions to optimize the desired biological activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Bis[(5-ethylpyridin-2-yl)methyl] 4-(2,3-dihydro-1,4-dioxin-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B142931.png)

